Dibutyl 2-bromopentanedioate
Description
Dibutyl 2-bromopentanedioate (CAS: 104867-13-2) is a brominated ester compound with the molecular formula C₁₃H₂₃BrO₄ and an average molecular mass of 323.227 g/mol . Its structure consists of a pentanedioic acid backbone substituted with a bromine atom at the 2-position, esterified with two butyl groups. This compound is characterized by its monoisotopic mass of 322.077971 and ChemSpider ID 59760375 . Industrially, it is utilized as a pharmaceutical intermediate, particularly in drug synthesis, with a purity ≥99% and specifications including ≤1.0% moisture and ≤2.0% impurities . It is supplied as a white powder, stored in cool, dry conditions to avoid degradation .
Properties
CAS No. |
104867-13-2 |
|---|---|
Molecular Formula |
C13H23BrO4 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
dibutyl 2-bromopentanedioate |
InChI |
InChI=1S/C13H23BrO4/c1-3-5-9-17-12(15)8-7-11(14)13(16)18-10-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
WZAIBHOPSSMDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Bromine Substitution: The bromine atom in this compound distinguishes it from non-halogenated esters like dibutyl adipate. This enhances its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis .
- Backbone Flexibility : Unlike rigid aromatic dibutyl phthalate, the linear pentanedioate structure allows conformational flexibility, influencing solubility and interaction with biological targets .
- Polarity: The presence of bromine increases polarity compared to non-halogenated analogues, affecting solubility in organic solvents and bioavailability .
Key Differences:
- Pharmaceutical vs. Industrial Use : this compound is specialized for drug development, whereas dibutyl phthalate and adipate are bulk industrial plasticizers .
- Safety Profile : Dibutyl phthalate is regulated due to endocrine-disrupting properties, whereas this compound’s bromine content necessitates careful handling to avoid toxicity .
Physical and Chemical Properties
| Property | This compound | Dibutyl Phthalate | Dibutyl Adipate |
|---|---|---|---|
| Physical State | White powder | Colorless liquid | Clear liquid |
| Melting Point | Not reported | -35°C | -20°C |
| Boiling Point | Not reported | 340°C | 305°C |
| Solubility | Limited in water | Insoluble in water | Insoluble in water |
| Storage Conditions | Cool, dry, avoid light | Stable at room temp | Stable at room temp |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dibutyl 2-bromopentanedioate, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound is typically synthesized via esterification of 2-bromopentanedioic acid with butanol, using acid catalysts (e.g., sulfuric acid). Optimization involves varying temperature (80–120°C), stoichiometric ratios, and catalyst concentration. Purification via fractional distillation or column chromatography is critical to isolate high-purity product . Retrosynthetic analysis tools, such as AI-powered reaction pathway prediction (e.g., Reaxys or Pistachio models), can propose alternative routes .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer :
- NMR : H NMR (δ 4.1–4.3 ppm for ester -OCH-, δ 1.6–2.1 ppm for brominated pentanedioate backbone) and C NMR (δ 170–175 ppm for ester carbonyl).
- IR : Strong absorbance at ~1740 cm (C=O stretch).
- MS : Molecular ion peak at m/z 293 (CHBrO).
Cross-validation with computational tools (e.g., Gaussian for DFT simulations) resolves ambiguities in overlapping peaks .
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should test degradation under humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light exposure (UV/visible). Use HPLC to monitor decomposition products (e.g., hydrolysis to 2-bromopentanedioic acid) and kinetic modeling (Arrhenius equation) to predict shelf life .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions, and how can computational modeling validate experimental findings?
- Methodological Answer : The bromine atom at C2 makes the compound susceptible to S2 reactions. Density Functional Theory (DFT) simulations (e.g., using Gaussian or ORCA) can model transition states and activation energies. Compare computational results with experimental kinetics (e.g., rate constants measured via GC/MS) to validate mechanisms. Discrepancies may arise from solvent effects not accounted for in simulations .
Q. How should researchers address contradictory data in toxicity studies of this compound, particularly regarding endocrine disruption potential?
- Methodological Answer : Contradictions often stem from model organism variability (e.g., zebrafish vs. mammalian systems). Follow the CIR Panel’s approach:
- Conduct parallel assays in mammalian models (e.g., rodent thyroid assays) and non-mammalian systems (e.g., zebrafish).
- Use standardized endpoints (e.g., vitellogenin levels for estrogenicity).
- Apply meta-analysis to reconcile differences, prioritizing studies with robust controls and OECD-compliant protocols .
Q. What strategies are effective for integrating this compound into multi-step syntheses of bioactive compounds while minimizing side reactions?
- Methodological Answer :
- Protection-Deprotection : Use silyl ethers or tert-butyl esters to protect reactive sites during subsequent steps.
- Catalysis : Employ Pd-catalyzed cross-coupling to functionalize the brominated carbon.
- In-situ Monitoring : Utilize ReactIR or LC-MS to detect intermediates and optimize reaction quench timing .
Q. How can advanced chromatographic techniques resolve co-elution issues in this compound analysis, and what validation parameters are critical?
- Methodological Answer :
- UHPLC : Use C18 columns with sub-2µm particles and gradient elution (ACN/water + 0.1% formic acid) to separate co-eluting esters.
- Validation : Assess linearity (R > 0.995), LOD/LOQ (<1 ppm), and precision (%RSD < 5%) per ICH Q2(R1) guidelines. Cross-check with orthogonal methods (e.g., GC-FID) .
Data Presentation and Reproducibility
Q. What are best practices for tabulating and interpreting kinetic data in studies involving this compound?
- Methodological Answer :
- Table Design : Include columns for temperature, catalyst loading, conversion (%), and selectivity (%).
- Statistical Analysis : Use ANOVA to compare means across conditions; report p-values and confidence intervals.
- Reproducibility : Document solvent batch numbers and equipment calibration dates. Share raw data in supplementary materials .
Q. How can researchers leverage secondary data (e.g., PubChem, ECHA) to contextualize their findings on this compound without introducing bias?
- Methodological Answer :
- Critical Appraisal : Prioritize studies from regulatory databases (e.g., ECHA, FDA GSRS) over non-peer-reviewed sources.
- Data Triangulation : Cross-reference physicochemical properties (e.g., logP, solubility) from multiple databases to identify outliers.
- Citation Transparency : Clearly distinguish between primary data (your experiments) and secondary data (literature) in tables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
